CB1/2 agonist 1
Description
Overview of the Endocannabinoid System (ECS)
The ECS is a biological system composed of endocannabinoids, the receptors they bind to, and the enzymes that synthesize and degrade them. studysmarter.co.ukwikipedia.org These components work in concert throughout both the central and peripheral nervous systems to regulate neuronal and cellular activity. wikipedia.org
The endocannabinoid system is comprised of three core components that maintain its function:
Endocannabinoids: These are endogenous lipid-based neurotransmitters produced by the body. healthline.comrisecannabis.com They are synthesized on-demand from phospholipid precursors in response to stimuli, allowing the ECS to react swiftly to changing physiological conditions. metagenicsinstitute.com
Cannabinoid Receptors: Found on the surface of cells throughout the body, these receptors are the sites where endocannabinoids bind to exert their effects. healthline.comrisecannabis.com The two primary types are Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). metagenicsinstitute.com
Metabolic Enzymes: These enzymes are responsible for the synthesis and subsequent breakdown of endocannabinoids after they have fulfilled their signaling function. healthline.comrisecannabis.com Key enzymes include fatty acid amide hydrolase (FAAH), which primarily breaks down anandamide (B1667382), and monoacylglycerol lipase (B570770) (MAGL), which is responsible for degrading 2-arachidonoylglycerol (B1664049). healthline.commetagenicsinstitute.comrisecannabis.com
| Component | Description | Examples |
|---|---|---|
| Endocannabinoids | Endogenous lipid-based signaling molecules produced on-demand. | Anandamide (AEA), 2-Arachidonoylglycerol (2-AG) |
| Receptors | G protein-coupled receptors located on cell surfaces that bind with endocannabinoids to initiate a signal. | Cannabinoid Receptor 1 (CB1), Cannabinoid Receptor 2 (CB2) |
| Enzymes | Proteins that catalyze the synthesis and degradation of endocannabinoids. | Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL) |
The two most studied endocannabinoids are Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG). nih.govnih.gov
Anandamide (AEA): Named from the Sanskrit word "ananda," meaning "bliss" or "joy," AEA was the first endocannabinoid to be identified. risecannabis.com It is known to be involved in regulating mood, appetite, and memory. healthline.com AEA acts as a partial agonist at both CB1 and CB2 receptors. mdpi.com
2-Arachidonoylglycerol (2-AG): This is the most abundant endocannabinoid found in the mammalian brain, with concentrations exceeding those of anandamide by two to three orders of magnitude. wikipedia.org 2-AG is a full agonist for both CB1 and CB2 receptors and plays a significant role in various physiological processes. mdpi.com
While initially considered to have similar functions, emerging evidence indicates that AEA and 2-AG possess distinct pharmacological properties and are involved in different forms of synaptic plasticity and behavioral functions. nih.govresearchgate.net
| Endocannabinoid | Full Name | Receptor Affinity | Relative Abundance in Brain | Primary Degrading Enzyme |
|---|---|---|---|---|
| AEA | N-arachidonoylethanolamide | Partial agonist at CB1 and CB2 | Lower | FAAH |
| 2-AG | 2-Arachidonoylglycerol | Full agonist at CB1 and CB2 | Higher | MAGL |
Cannabinoid Receptor Type 1 (CB1R)
The CB1 receptor is one of the most abundant G protein-coupled receptors in the brain. nih.gov It is the primary target for the psychoactive component of cannabis, tetrahydrocannabinol (THC), as well as for endogenous cannabinoids like AEA and 2-AG. wikipedia.orgwikipedia.org
CB1 receptors are widely distributed throughout the body, with particularly high concentrations in the central nervous system. wikipedia.orgresearchgate.net
Central Nervous System (CNS): High levels of CB1R are found in the brain, specifically in the olfactory bulb, hippocampus, basal ganglia, cerebellum, cortex, and amygdala. nih.govresearchgate.netnih.gov They are primarily located on the presynaptic terminals of neurons, where they modulate the release of neurotransmitters. wikipedia.orgnih.gov
Peripheral Nervous System (PNS): CB1 receptors are also present in peripheral nerves and organs, although to a lesser extent than in the CNS. wikipedia.orgnih.gov
Immune System: While less prominent than CB2 receptors in the immune system, CB1 receptors are also expressed on some immune cells.
| Location | Specific Areas of High Expression |
|---|---|
| Central Nervous System | Hippocampus, Basal Ganglia, Cerebellum, Cortex, Amygdala, Olfactory Bulb nih.govresearchgate.netnih.gov |
| Peripheral Nervous System | Peripheral nerves and various organs wikipedia.orgnih.gov |
| Other Tissues | Adipose tissue, liver, muscle |
Activation of CB1 receptors modulates a wide array of physiological processes. researchgate.net In the CNS, this includes roles in learning and memory, motor control, appetite regulation, and the perception of pain. nih.govwikipedia.org The diverse functions of CB1R are directly related to its widespread distribution across different brain regions that control these activities. nih.govresearchgate.net
Cannabinoid Receptor Type 2 (CB2R)
The Cannabinoid Receptor Type 2 (CB2R) is the second major cannabinoid receptor identified. researchgate.net It is also a G protein-coupled receptor and shares a close relationship with CB1R. wikipedia.org
CB2 receptors are primarily expressed in the cells and tissues of the immune system. healthline.commetagenicsinstitute.comresearchgate.net They are found on various immune cells, including macrophages, B cells, and T cells, and are abundant in the spleen and tonsils. researchgate.net Unlike CB1 receptors, CB2 receptors are typically found at very low levels in the healthy central nervous system. nih.gov However, their expression can be significantly increased in response to inflammation or injury, particularly in microglia, the resident immune cells of the brain. nih.govnih.gov
The activation of CB2 receptors is predominantly associated with the modulation of immune responses and inflammation. researchgate.netresearchgate.net By activating CB2 receptors, the release of pro-inflammatory cytokines can be limited, influencing immune cell migration and function. metagenicsinstitute.comresearchgate.net This has led to research into the therapeutic potential of targeting CB2 receptors for conditions with an inflammatory component, such as neuropathic pain and neurodegenerative diseases, as their activation does not produce the psychotropic effects associated with CB1 receptor activation. nih.govnih.gov CB2 receptors are also found in the gastrointestinal system, where they play a role in modulating intestinal inflammation. wikipedia.org
| Feature | Description |
|---|---|
| Primary Location | Immune cells (macrophages, B cells, T cells), spleen, tonsils researchgate.net |
| CNS Expression | Low in healthy brain, but expression is induced in microglia during inflammation or injury nih.govnih.gov |
| Primary Function | Modulation of immune response and inflammation researchgate.netresearchgate.net |
| Therapeutic Interest | Potential target for inflammatory conditions, neuropathic pain, and neurodegenerative diseases without CB1-mediated psychoactive effects nih.gov |
Distribution and Expression Patterns (Immune System, Microglia, Peripheral Tissues)
The cannabinoid type 2 (CB2) receptor is primarily considered a peripheral receptor due to its high expression in various cells of the immune system. researchgate.netmdpi.com Its presence is minimal in the central nervous system (CNS) under normal physiological conditions, but its expression can be significantly increased during inflammation or tissue injury. researchgate.netnih.gov
Immune System: CB2 receptors are abundantly expressed on a wide range of immune cells. keolalife.com Studies have shown that B lymphocytes express the highest levels of CB2 receptors, followed by natural killer (NK) cells, monocytes, macrophages, and T lymphocytes. mdpi.comnih.gov Eosinophils also express functional CB2 receptors, with increased levels observed in individuals with allergic conditions. mdpi.com This distribution highlights the receptor's significant role in modulating immune responses and inflammation. floraflex.comcaliforniablendz.com The spleen and tonsils are peripheral tissues with notable CB2 receptor presence. floraflex.com
Microglia: Microglia are the resident immune cells of the central nervous system. nih.gov In a healthy state, CB2 receptor expression in microglia is low. nih.gov However, upon activation by inflammation or injury, the expression of CB2 receptors on microglia drastically increases. nih.govnih.govfrontiersin.org This upregulation is a key response to neuroinflammatory conditions. nih.gov Studies have identified CB2 receptors specifically in perivascular microglial cells in the human brain. researchgate.netmdpi.com The highest CB2 mRNA expression in the brain is found in the microglia-enriched cell population. biorxiv.org
Peripheral Tissues: Beyond the immune system, CB2 receptors are found in various peripheral tissues, although at lower levels. These include the gastrointestinal tract, liver, and spleen. floraflex.comresearchgate.netkeolalife.com Research has also indicated their presence in the heart, kidneys, and bones. goodrx.comresearchgate.net The expression of CB2 receptors in these tissues suggests their involvement in a broad range of physiological processes.
| Tissue/Cell Type | CB2 Receptor Expression Level | Key Findings |
|---|---|---|
| Immune Cells (General) | High | Predominantly expressed in various immune cells, playing a key role in immune function and inflammation. mdpi.comcaliforniablendz.com |
| B Lymphocytes | Very High | Exhibit the highest expression of CB2 receptors among immune cells. nih.gov |
| NK Cells, Monocytes, Macrophages | High | Show significant CB2 receptor expression. mdpi.comnih.gov |
| T Lymphocytes | Moderate | Express CB2 receptors, following B cells, NK cells, and macrophages in density. nih.gov |
| Microglia (Resting) | Low | Minimal expression in the non-activated state. nih.gov |
| Microglia (Activated) | High (Upregulated) | Expression drastically increases in response to inflammation or injury. nih.govnih.govfrontiersin.org |
| Spleen, Tonsils | High | Peripheral organs with a high density of CB2 receptors. floraflex.com |
| Gastrointestinal Tract | Present | CB2 receptors are localized in the GI tract. researchgate.net |
General Physiological Roles Modulated by CB2R Activation
Activation of the CB2 receptor modulates a variety of physiological processes, primarily related to immune function and inflammation. californiablendz.com Unlike the CB1 receptor, CB2 receptor activation is not associated with psychotropic effects. nih.gov
Key physiological roles include:
Immune System Modulation: CB2 receptor activation is a significant factor in regulating the immune system. nuturawellness.com It can suppress excessive immune reactions, helping to maintain immune balance. floraflex.comnih.gov This includes the modulation of both cell-mediated and humoral immunity. nih.gov
Inflammation Control: The activation of CB2 receptors plays a crucial role in controlling inflammation. floraflex.com It can decrease the production of pro-inflammatory molecules, such as cytokines, by activated microglia. researchgate.netnih.govfrontiersin.org This anti-inflammatory action is a key therapeutic target in various inflammatory diseases. mdpi.com
Pain Management: Research suggests the involvement of CB2 receptors in pain management. nuturawellness.com Their activation may help in alleviating pain, particularly neuropathic pain, which is associated with neuroinflammation. nih.gov
Neuroprotection: In the context of neuroinflammation, CB2 receptor activation has demonstrated neuroprotective effects. nih.gov By suppressing the activity of reactive microglia, it may protect neurons from damage in neurodegenerative conditions. nih.govcannanda.com
Gut Health: The presence of CB2 receptors in the gastrointestinal tract suggests a role in maintaining gut health and digestion. researchgate.netnuturawellness.com
| Physiological Role | Effect of CB2R Activation | Supporting Details |
|---|---|---|
| Immune Response | Modulation/Suppression | Helps maintain immune homeostasis by regulating immune cell functions. floraflex.comnih.gov |
| Inflammation | Reduction | Decreases the production of pro-inflammatory cytokines and mediators. researchgate.netnih.govfrontiersin.org |
| Pain Sensation | Analgesia | Potential therapeutic target for chronic and neuropathic pain. nih.govnuturawellness.com |
| Neuronal Health | Neuroprotection | Protects neurons by controlling neuroinflammation and microglial activation. nih.govcannanda.com |
| Gastrointestinal Function | Regulation | Involved in maintaining gut health and digestive processes. researchgate.netnuturawellness.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24BrFN2O2 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
5-bromo-N-cycloheptyl-1-[(4-fluorophenyl)methyl]-6-methyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H24BrFN2O2/c1-14-19(22)12-18(20(26)24-17-6-4-2-3-5-7-17)21(27)25(14)13-15-8-10-16(23)11-9-15/h8-12,17H,2-7,13H2,1H3,(H,24,26) |
InChI Key |
IBDOGMBSQPMZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)NC3CCCCCC3)Br |
Origin of Product |
United States |
Characterization of Cb1/2 Agonist 1 Within Cannabinoid Research
Identification and Categorization as a Dual CB1R/CB2R Agonist
The dual agonism of CB1/2 agonist 1 is characterized by its ability to bind to and activate both receptor subtypes. Its potency is demonstrated by its half-maximal effective concentrations (EC₅₀), which are 56.15 nM for the CB1 receptor and 11.63 nM for the CB2 receptor, indicating a strong interaction with both targets. medchemexpress.com This non-selective profile is also observed in other synthetic cannabinoids like WIN 55,212-2, which also efficiently activates both CB1 and CB2 receptors. researchgate.netnih.gov
The endocannabinoid system, which includes the CB1 and CB2 receptors and their endogenous ligands like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), is integral to regulating numerous bodily functions. realmofcaring.orgmdpi.com Endogenous cannabinoids such as anandamide also demonstrate binding to both CB1 and CB2 receptors. realmofcaring.org The interaction of agonists with these receptors can lead to a variety of downstream effects. nih.govnih.gov
Below is a data table summarizing the binding affinity of this compound for both CB1 and CB2 receptors.
| Receptor | EC₅₀ (nM) |
| CB1 | 56.15 |
| CB2 | 11.63 |
Significance in Preclinical Cannabinoid Pharmacology
In the realm of preclinical cannabinoid pharmacology, this compound holds significance due to its demonstrated biological activities, which include anti-inflammatory and antinociceptive effects. medchemexpress.com The activation of both CB1 and CB2 receptors is known to be involved in pain and inflammation modulation. realmofcaring.org
Preclinical studies have shown that this compound can cross the blood-brain barrier. medchemexpress.com This is a crucial characteristic for compounds targeting central nervous system disorders. Research has indicated that this compound reduces the release of glutamate (B1630785) and mitigates the activation of microglial cells induced by lipopolysaccharide (LPS). medchemexpress.com This suggests a potential therapeutic application in neuroinflammatory conditions. The compound's potential for research in multiple sclerosis has been noted. medchemexpress.com
The effects of dual CB1/CB2 agonists can be complex, as activation of each receptor can lead to different, and sometimes opposing, physiological responses. For instance, in studies of brain-stimulation reward, activation of CB1 receptors has been associated with reinforcing effects, while CB2 receptor activation has been linked to aversive effects. nih.govwesleyan.edu This highlights the intricate nature of cannabinoid pharmacology and the importance of understanding the balanced activity of dual agonists like this compound.
The following table details some of the key preclinical findings related to this compound.
| Preclinical Finding | Effect of this compound |
| Glutamate Release | Reduction |
| LPS-Induced Microglial Activation | Reduction |
| Inflammatory Response | Anti-inflammatory effects |
| Nociception | Antinociceptive effects |
Molecular and Cellular Mechanism of Action of Cb1/2 Agonist 1
Receptor Binding and Activation Profile
The interaction of CB1/2 agonist 1 with cannabinoid receptors is defined by its specific binding affinity and its functional potency as an agonist at both CB1R and CB2R.
This compound demonstrates a strong ability to activate both CB1 and CB2 receptors, though it shows a higher potency for CB2R. medchemexpress.com The half-maximal effective concentrations (EC₅₀) for this compound have been determined to be 56.15 nM for CB1R and 11.63 nM for CB2R. medchemexpress.com These values indicate the concentration of the agonist required to elicit 50% of its maximum response, highlighting its potent nature.
| Receptor | EC₅₀ (nM) | Reference |
|---|---|---|
| CB1R | 56.15 | medchemexpress.com |
| CB2R | 11.63 | medchemexpress.com |
This compound functions as an agonist at both receptor subtypes, meaning it binds to the receptors and triggers a physiological response. medchemexpress.com As a dual agonist, it activates the signaling cascades associated with both CB1R, which is predominantly found in the central nervous system, and CB2R, which is primarily expressed in immune cells. nih.govmdpi.com The activation of these receptors is the foundational step for its cellular effects, which include the reduction of glutamate (B1630785) release and the modulation of microglial cell activation. medchemexpress.com
G-Protein Coupling and Downstream Signaling Pathways
Upon agonist binding, CB1 and CB2 receptors transduce signals across the cell membrane by interacting with heterotrimeric G-proteins, which initiates a series of downstream intracellular events.
Both CB1 and CB2 receptors are members of the G-protein coupled receptor (GPCR) superfamily and are known to associate with inhibitory G-proteins of the Gi/o family. nih.govportlandpress.comfrontiersin.org The activation of CB1 and CB2 receptors by an agonist like this compound facilitates the exchange of GDP for GTP on the Gα subunit of the associated G-protein. portlandpress.com This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. mdpi.com This dissociation is a critical step, as both the Gαi/o subunit and the Gβγ complex proceed to interact with and modulate various downstream effector proteins. mdpi.commdpi.com The interaction is pertussis toxin-sensitive, confirming the involvement of the Gi/o subtype. mdpi.comwikipedia.org
A canonical signaling pathway for both CB1 and CB2 receptors following their activation is the inhibition of the enzyme adenylyl cyclase. nih.govwikipedia.org This action is mediated by the dissociated Gαi/o subunit, which directly inhibits the activity of adenylyl cyclase. mdpi.com The inhibition of this enzyme leads to a significant reduction in the intracellular synthesis of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comresearchgate.netnih.gov The resulting decrease in cAMP levels subsequently reduces the activity of cAMP-dependent protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream cellular targets, including transcription factors. mdpi.comnih.gov While this inhibitory effect on cAMP is the primary pathway, some studies have noted that under specific conditions, CB1 receptor activation can paradoxically stimulate adenylyl cyclase, a phenomenon termed 'AC superactivation'. portlandpress.com
In addition to inhibiting the adenylyl cyclase pathway, the activation of both CB1 and CB2 receptors stimulates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govmdpi.comnih.gov This activation is a widely observed consequence of cannabinoid receptor stimulation. nih.govjst.go.jp The activation of ERK1/2 can be initiated by the Gβγ subunits released from the activated Gi/o proteins. mdpi.comnih.gov These subunits can trigger a kinase cascade that leads to the phosphorylation and activation of ERK1/2. nih.gov Full activation of ERK1/2 requires dual phosphorylation on specific threonine and tyrosine residues. nih.gov This pathway plays a crucial role in regulating a variety of cellular processes. researchgate.net
Modulation of Ion Channels (e.g., Voltage-Gated Ca2+ Channels, K+ Currents)
The activation of CB1 and CB2 receptors by agonists initiates a cascade of intracellular events, a significant part of which involves the modulation of various ion channels. This regulation of ion flow across the cell membrane is a crucial mechanism through which CB1/2 agonists exert their effects on neuronal excitability and neurotransmitter release.
Voltage-Gated Calcium Channels (VGCCs):
A primary and well-documented effect of CB1 receptor activation is the inhibition of voltage-gated calcium channels (VGCCs). nih.govnih.gov This action is predominantly mediated through the Gβγ subunit of the Gi/o protein, which is released upon receptor stimulation. nih.govnih.gov The Gβγ dimer directly interacts with VGCCs, leading to a reduction in calcium influx. This inhibitory effect has been observed for several types of VGCCs, including N-type (Cav2.2), P/Q-type, and L-type channels. nih.govresearchgate.netnih.gov
For instance, studies using the CB1/2 agonist WIN 55,212-2 have demonstrated a block of sustained calcium-channel currents in retinal bipolar cell axon terminals. researchgate.net Similarly, the synthetic agonist HU-210 has been shown to inhibit Cav2.2 function when the CB1 receptor is present. fsu.eduresearchgate.net The inhibition of presynaptic VGCCs is a key mechanism underlying the suppression of neurotransmitter release, a hallmark of cannabinoid signaling in the central nervous system. wikipedia.org
It is important to note that the modulation of VGCCs can be complex and dependent on the specific cannabinoid and cell type. For example, some studies suggest that certain endocannabinoids can also modulate calcium channels in a CB1 receptor-independent manner. nih.gov
Potassium (K+) Currents:
In addition to calcium channels, CB1/2 agonists also modulate the activity of various potassium channels, which plays a critical role in regulating neuronal excitability. nih.gov
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Activation of CB1 receptors often leads to the opening of GIRK channels, an effect also mediated by the Gβγ subunit. nih.govnih.govmdpi.com This results in an efflux of potassium ions, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability. The agonist WIN 55,212-2 has been shown to augment inward K+ currents by activating CB1 or CB2 receptors coupled to GIRK channels. mdpi.com
A-type Potassium Channels: Some studies have reported that cannabinoid agonists can increase the transient A-type potassium current (IA) in cultured hippocampal neurons. nih.gov
M-type Potassium Channels: Conversely, cannabinoids have been found to decrease the noninactivating, voltage-dependent M-type potassium current (IM) in CA1 pyramidal neurons. nih.gov This reduction in IM can lead to an increase in neuronal excitability. nih.gov
Delayed Rectifier Potassium Channels: The endocannabinoid anandamide (B1667382) and the synthetic agonist WIN 55,212-2 have been shown to inhibit delayed rectifier K+ currents, in some cases through a CB receptor-independent mechanism. tandfonline.comtandfonline.com
The interplay between these different effects on potassium channels contributes to the complex and context-dependent modulation of neuronal function by CB1/2 agonists. For example, in retinal ON bipolar cells, the CB1 agonist WIN 55,212-2 suppresses voltage-gated K+ currents (I K(V)), an effect mediated by the Gi/o protein. nih.gov
| Ion Channel Type | Effect of this compound | Primary Signaling Pathway | Functional Outcome |
|---|---|---|---|
| N-type Ca2+ Channels | Inhibition | Gβγ subunit | Decreased neurotransmitter release |
| P/Q-type Ca2+ Channels | Inhibition | Gβγ subunit | Decreased neurotransmitter release |
| GIRK Channels | Activation | Gβγ subunit | Neuronal hyperpolarization, decreased excitability |
| M-type K+ Channels | Inhibition | - | Increased neuronal excitability |
Receptor Trafficking and Internalization
Upon prolonged or repeated exposure to an agonist, CB1 receptors are internalized from the plasma membrane into intracellular compartments. capes.gov.brnih.govjneurosci.org This process has been observed in various cell types, including cultured hippocampal neurons. capes.gov.brnih.govnih.gov For example, the potent synthetic agonist WIN55,212-2 has been shown to cause a significant, concentration-dependent reduction in cell surface CB1 receptor levels. capes.gov.brnih.govjneurosci.org Endogenous cannabinoids, such as anandamide, also induce receptor internalization, although potentially to a lesser extent. nih.govjneurosci.org
The dynamic modulation of CB1 receptor expression at the cell surface, particularly at presynaptic terminals, has profound implications for the regulation of neurotransmitter release. capes.gov.br
Functional Selectivity and Biased Signaling Considerations
The concept of functional selectivity, or biased agonism, has emerged as a crucial paradigm in understanding GPCR signaling, including that of the cannabinoid receptors. nih.govbiorxiv.org It posits that different agonists, upon binding to the same receptor, can stabilize distinct receptor conformations. biorxiv.org These distinct conformations can then preferentially engage with and activate specific downstream signaling pathways over others. nih.govbiorxiv.org For example, one agonist might strongly activate G protein-dependent pathways while only weakly recruiting β-arrestins, whereas another agonist might show the opposite preference. nih.gov
For the CB1 receptor, evidence for functional selectivity is growing. Different classes of cannabinoid agonists, including endocannabinoids, phytocannabinoids, and synthetic agonists, have been shown to elicit distinct patterns of intracellular signaling. biorxiv.org For example, studies have demonstrated that the relative activation of different Gα subunits (e.g., Gαi vs. Gαo) can be agonist-dependent. nih.gov
Molecular dynamics simulations have provided insights into the structural basis of biased signaling at the CB1 receptor. biorxiv.org These studies suggest that different agonists can induce unique conformational changes in the receptor, particularly in regions critical for coupling to G proteins and β-arrestins. biorxiv.org This leads to the selective activation of downstream effectors. biorxiv.org
The phenomenon of functional selectivity has significant therapeutic implications. By designing biased agonists that selectively activate desired signaling pathways (e.g., those mediating therapeutic effects) while avoiding pathways that lead to undesirable side effects, it may be possible to develop more effective and safer cannabinoid-based medicines. biorxiv.org For instance, a biased agonist might be developed to maximize G protein signaling for analgesia while minimizing β-arrestin recruitment, which has been implicated in tolerance and other adverse effects.
Furthermore, the complexity of CB1 receptor signaling is enhanced by its ability to form heterodimers with other GPCRs, such as the dopamine (B1211576) D2 receptor. mdpi.com This heterodimerization can alter the signaling properties of the CB1 receptor, adding another layer to the concept of functional selectivity. mdpi.com
Interaction with Other Endocannabinoid System Components (e.g., FAAH inhibition)
The physiological effects of CB1/2 agonists are not solely determined by their direct interaction with cannabinoid receptors. The broader endocannabinoid system (ECS) comprises a complex network of receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The activity of CB1/2 agonists can be significantly influenced by the function of these other ECS components, particularly the metabolic enzymes.
The primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) is fatty acid amide hydrolase (FAAH). frontiersin.orgfrontiersin.org Inhibition of FAAH leads to an increase in the endogenous levels of AEA and other N-acylethanolamines. pnas.orgscielo.br This elevation of endogenous cannabinoid tone can potentiate and prolong the signaling through CB1 and CB2 receptors, effectively mimicking the effects of exogenously applied agonists. scielo.br
Therefore, compounds that inhibit FAAH can produce a range of cannabinoid-like effects, including analgesia and anxiolysis, by indirectly activating CB1 receptors. frontiersin.orgscielo.brresearchgate.net This approach of enhancing endogenous cannabinoid signaling is being explored as a therapeutic strategy that may offer a wider therapeutic window and fewer side effects compared to direct-acting CB1 agonists. researchgate.net
There is a complex interplay between direct-acting CB1/2 agonists and the enzymatic machinery of the ECS. For instance, the administration of a direct agonist might lead to receptor desensitization and internalization, while FAAH inhibition leads to a more localized and potentially more physiologically regulated enhancement of cannabinoid signaling.
Preclinical Pharmacological Profile of Cb1/2 Agonist 1 in Research Models
Neuropharmacological Investigations
Activation of cannabinoid receptor 1 (CB1), and to some extent cannabinoid receptor 2 (CB2), plays a significant role in modulating the release of various neurotransmitters in the central nervous system (CNS). This modulation is a key mechanism through which cannabinoid agonists exert their effects on neuronal activity and synaptic communication.
CB1 receptors are densely expressed on presynaptic terminals of both excitatory (glutamatergic) and inhibitory (GABAergic) neurons. wikipedia.org Their activation by agonists typically leads to a decrease in the release of neurotransmitters. mpg.dephysiology.org This inhibitory effect is primarily mediated through G-protein coupling, which results in the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of inwardly rectifying potassium channels. frontiersin.orgcambridge.org This cascade of events reduces calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release.
In the context of glutamate (B1630785), the primary excitatory neurotransmitter in the brain, CB1 receptor agonists have been shown to significantly reduce its release. physiology.org For instance, in the dorsolateral striatum of rats, the application of CB1 agonists led to a dose-dependent reduction in excitatory postsynaptic currents (EPSCs), an effect that was blocked by a CB1 antagonist. physiology.org This inhibition of glutamate release is considered a key mechanism underlying the neuroprotective and motor-modulating effects of cannabinoids. physiology.orgnih.gov
While the predominant effect of CB1 activation is the inhibition of neurotransmitter release, there is a notable exception concerning dopamine (B1211576). CB1 receptor agonists have been found to increase the activity of dopaminergic neurons in the ventral tegmental area (VTA), leading to enhanced dopamine release in target regions like the nucleus accumbens. mpg.denih.gov This effect is thought to be indirect, resulting from the inhibition of GABAergic interneurons that normally suppress dopaminergic neuron activity. mpg.denih.gov
The following table summarizes the effects of CB1/2 agonist 1 on the release of various neurotransmitters based on preclinical research findings.
| Neurotransmitter | Effect of this compound | Brain Region(s) Studied | Key Mechanism |
| Glutamate | Decrease | Striatum, Hippocampus, Prefrontal Cortex | Inhibition of presynaptic Ca2+ channels. physiology.orgphysiology.org |
| GABA | Decrease | Hippocampus, Striatum, VTA | Inhibition of presynaptic Ca2+ channels. wikipedia.orgbiorxiv.org |
| Dopamine | Increase (indirectly) | Ventral Tegmental Area, Nucleus Accumbens | Disinhibition of dopaminergic neurons via suppression of GABAergic input. mpg.denih.gov |
| Acetylcholine | Decrease | General CNS | Presynaptic inhibition. mpg.de |
| Noradrenaline | Decrease | General CNS | Presynaptic inhibition. mpg.de |
| Serotonin | Decrease | General CNS | Presynaptic inhibition. mpg.de |
Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, and subsequent oxidative stress are key contributors to neuronal damage in various neurological disorders. Preclinical studies suggest that this compound exhibits neuroprotective properties in models of these conditions.
The neuroprotective effects against excitotoxicity are closely linked to the modulation of glutamate release. By activating presynaptic CB1 receptors on glutamatergic terminals, this compound can reduce the excessive release of glutamate, thereby preventing the overstimulation of postsynaptic glutamate receptors and subsequent neuronal injury. nih.gov
Furthermore, activation of cannabinoid receptors has been shown to mitigate oxidative stress. In a model of glutamate-induced excitotoxicity, the CB1/2 agonist WIN55,212-2 demonstrated a neuroprotective response by inhibiting NADPH oxidase-2 (NOX-2) activity. nih.gov This inhibition led to a reduction in the production of reactive oxygen species (ROS), which in turn decreased neuroinflammation and the expression of aquaporin 4 (AQP4), a water channel involved in brain edema. nih.gov The endocannabinoid anandamide (B1667382) has also shown antioxidant effects in hippocampal neurons exposed to hydrogen peroxide. biomedpharmajournal.org
The following table summarizes the neuroprotective effects of CB1/2 agonists in preclinical models of excitotoxicity and oxidative stress.
| Model | CB1/2 Agonist Studied | Key Findings |
| Glutamate-induced excitotoxicity in the striatum | WIN55,212-2 | Inhibited NOX-2 activity, reduced ROS production, decreased neuroinflammation and edema. nih.gov |
| Hydrogen peroxide-induced oxidative stress in hippocampal neurons | Anandamide | Exerted antioxidant effects. biomedpharmajournal.org |
| Various excitotoxic insults | WIN 55,212-2 | Protected against neuronal damage by lowering extracellular glutamate. nih.gov |
The neuroprotective and anti-inflammatory properties of this compound have led to investigations into its therapeutic potential for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
Alzheimer's Disease (AD): In AD models, CB1/2 agonists may offer multifaceted benefits. They can interrupt excitotoxicity and reduce neuroinflammation, both of which are implicated in AD pathology. mdpi.com For instance, CB1/2 agonists like WIN55212-2 and HU-210 have been shown to reduce microglial activation. mdpi.com Furthermore, CB2 receptor agonists may promote the removal of β-amyloid, a hallmark of AD, by stimulating human macrophages. mdpi.com
Parkinson's Disease (PD): In animal models of PD, cannabinoids have demonstrated neuroprotective effects by reducing neuronal damage. mdpi.com The CB1 agonist Δ⁹-THC, which also possesses antioxidant properties, has been shown to ameliorate nigrostriatal lesions. mdpi.com Activation of CB2 receptors with agonists like HU-308 has also shown some recovery of these lesions, suggesting a role for CB2 in neuroprotection. mdpi.com
Huntington's Disease (HD): The endocannabinoid system is also implicated in the pathophysiology of HD. Upregulation of CB1 receptors has been observed in the brains of HD patients and transgenic mice. mdpi.com CB2 receptor agonists have been found to reduce neuroinflammation, striatal neuronal loss, and motor symptoms in a mouse model of HD. mdpi.com
The following table summarizes the potential therapeutic effects of CB1/2 agonists in various neurodegenerative disease models.
| Disease Model | Key Pathological Feature | Potential Effect of this compound |
| Alzheimer's Disease | Excitotoxicity, Neuroinflammation, β-amyloid plaques | Reduce excitotoxicity and neuroinflammation, promote β-amyloid removal. mdpi.com |
| Parkinson's Disease | Nigrostriatal lesions, Neuroinflammation | Ameliorate neuronal damage, reduce neuroinflammation. mdpi.comnih.gov |
| Huntington's Disease | Neuroinflammation, Striatal neuronal loss | Reduce neuroinflammation and neuronal loss, improve motor symptoms. mdpi.com |
The endocannabinoid system, particularly CB1 receptors, plays a crucial role in modulating the behavioral and molecular effects of psychostimulant drugs. cambridge.org Activation of CB1 receptors is essential for the rewarding effects of cannabinoids themselves. cambridge.org
Conversely, studies using CB1 receptor antagonists have demonstrated that blocking these receptors can inhibit the behavioral and molecular effects induced by various psychostimulants. cambridge.org For example, the CB1 receptor inverse agonist AM251 was shown to prevent locomotor sensitization to cocaine. jneurosci.org
The following table outlines the observed effects of modulating CB1 receptor activity on responses to psychostimulants.
| Psychostimulant | Modulation of CB1 Receptor | Observed Effect |
| Cocaine | Agonism | Decreased self-administration. upf.edu |
| Cocaine | Antagonism/Inverse Agonism | Prevention of locomotor sensitization. jneurosci.org |
| Amphetamine | Antagonism/Inverse Agonism | Attenuation of inhibitory control deficits. plos.org |
| MDMA | Agonism | Decreased self-administration. upf.edu |
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The endocannabinoid system, primarily through CB1 receptor activation, is a key modulator of synaptic plasticity. frontiersin.org
Endocannabinoids act as retrograde messengers, being released from the postsynaptic neuron to act on presynaptic CB1 receptors. frontiersin.org This retrograde signaling typically leads to a form of short-term plasticity known as depolarization-induced suppression of inhibition (DSI) or depolarization-induced suppression of excitation (DSE), where the release of GABA or glutamate is transiently reduced.
In terms of long-term plasticity, CB1 receptor activation has been shown to influence both long-term potentiation (LTP) and long-term depression (LTD). elsevier.es In the hippocampus, a brain region critical for memory, activation of CB1 receptors can suppress the induction of LTP. wikipedia.org Similarly, in the cerebellum, CB1 activation impairs LTD. physiology.org
In the prefrontal cortex, CB1 receptor agonists like WIN55212-2 have been found to depress glutamatergic synaptic transmission, an effect that is reversed by a CB1 antagonist. physiology.org This suggests that endocannabinoids tonically modulate synaptic strength in this region.
The table below summarizes the role of CB1 receptor activation in different forms of synaptic plasticity.
| Form of Plasticity | Brain Region | Effect of CB1 Receptor Activation |
| Long-Term Potentiation (LTP) | Hippocampus | Suppression of induction. wikipedia.org |
| Long-Term Depression (LTD) | Cerebellum | Impairment of induction. physiology.org |
| Short-Term Plasticity (DSI/DSE) | Hippocampus, Cerebellum, Striatum | Mediates retrograde suppression of neurotransmitter release. frontiersin.org |
| Glutamatergic Synaptic Transmission | Prefrontal Cortex | Acute depression of excitatory postsynaptic currents. physiology.org |
The endocannabinoid system plays a critical role throughout brain development, from embryogenesis to adolescence. mdpi.com Both CB1 and CB2 receptors are expressed in the developing nervous system and are involved in crucial processes such as neurogenesis, neuronal migration, and circuit formation. mdpi.commdpi.com
During adolescence, a period of significant brain remodeling, the expression of CB1 receptors peaks, particularly in the prefrontal cortex and striatum. nih.gov Endocannabinoid signaling is thought to be essential for the proper pruning of synapses, a process that refines neural circuits and increases the efficiency of information processing. nih.gov For example, blocking endocannabinoid activity during adolescence in animal models has been shown to prevent the normal developmental decrease in certain synaptic proteins, suggesting a role in the maturation of excitatory synapses. nih.gov
CB1 receptor stimulation also influences the structural development of neurons. Studies have shown that it can alter the dendritic arborization of pyramidal neurons in the prefrontal cortex. nih.gov Furthermore, the endocannabinoid system is involved in the differentiation and maturation of both GABAergic and cholinergic neurons. mdpi.com
The table below highlights the key roles of the endocannabinoid system in brain development.
| Developmental Process | Role of Endocannabinoid System (primarily via CB1) |
| Neurogenesis & Neuronal Migration | Involved in the generation and proper positioning of new neurons. mdpi.comrealmofcaring.org |
| Synaptic Pruning | Essential for the refinement of glutamatergic synapses during adolescence. nih.gov |
| Neuronal Differentiation & Maturation | Influences the development of GABAergic and cholinergic neurons. mdpi.com |
| Axon Guidance | Plays a role in guiding the growth of axons to their correct targets. mdpi.com |
| Neuronal Activity | Modulates neuronal calcium signaling. mdpi.com |
Anti-inflammatory and Immunomodulatory Research
The dual activation of cannabinoid receptors CB1 and CB2 by agonists has been a focal point of research for its potential anti-inflammatory and neuroprotective effects throughout the central nervous system (CNS). frontiersin.org These effects are linked to the upregulation of pro-survival molecules in astroglia and the reduction of cytotoxic factors like nitric oxide, reactive oxygen species, and pro-inflammatory cytokines in microglia. frontiersin.org
Microglial cells, the resident macrophages of the CNS, are central to neuroinflammatory processes. mdpi.com The activation of these cells is a hallmark of neuroinflammation and is characterized by a shift to a pro-inflammatory M1 phenotype, which releases various neurotoxic factors. nih.govnih.gov Research has shown that this compound can modulate this activation.
In in vitro models using the BV2 microglial cell line, stimulation with lipopolysaccharide (LPS) induces a pro-inflammatory response that mimics microglial inflammation. unimi.it Treatment with this compound has been shown to counteract this LPS-induced inflammatory response. unimi.it Studies have demonstrated that cannabinoid agonists can decrease microglial activation, and this effect is often mediated through the CB2 receptor. nih.gov The activation of CB2 receptors on microglia can suppress their activation and inhibit the release of neurotoxic factors. nih.gov
Furthermore, the expression of CB2 receptors on microglia is upregulated during activation, suggesting an enhanced responsiveness to cannabinoid agonists under neuroinflammatory conditions. nih.govmdpi.com In resting microglia, the CB1 receptor is constitutively present and appears to be the primary target for endocannabinoids. mdpi.com However, upon activation with LPS and interferon-gamma (IFN-γ), an increased expression of CB1-CB2 receptor heteromers has been observed, making the activated microglia highly responsive to cannabinoids. mdpi.com
A key aspect of the anti-inflammatory profile of this compound is its ability to modulate the production and release of cytokines. In LPS-stimulated BV2 microglial cells, which show a significant increase in the release of pro-inflammatory cytokines IL-1β and IL-6, treatment with a CB1/2 agonist has been shown to decrease the release of these cytokines. unimi.it Specifically, treatment with a CB2 receptor agonist component of a dual agonist counteracted the inflammatory response by decreasing IL-1β and IL-6 release while simultaneously increasing the release of the anti-inflammatory cytokine IL-10. unimi.it
The modulation of cytokine secretion is a critical mechanism underlying the potential therapeutic effects of CB1/2 agonists in neuroinflammatory conditions. The reduction of pro-inflammatory cytokines like IL-1β and IL-6, coupled with the enhancement of anti-inflammatory cytokines such as IL-10, can help to resolve inflammation and protect neurons from damage. mdpi.comunimi.it
| Cytokine | Effect of this compound Treatment (in LPS-stimulated microglia) | Receptor Pathway |
|---|---|---|
| IL-1β | Decreased Release unimi.it | CB2R Activation unimi.it |
| IL-6 | Decreased Release unimi.it | CB2R Activation unimi.it |
| IL-10 | Increased Release unimi.it | CB2R Activation unimi.it |
Macrophages, key players in the immune response, have their inflammatory activities modulated by cannabinoid receptors. Research indicates that CB1 and CB2 receptors can have opposing influences on macrophage functions, such as the production of reactive oxygen species (ROS). oup.com Specifically, CB1 receptor activation can promote pro-inflammatory responses in macrophages through ROS production. oup.comresearchgate.net Conversely, CB2 receptor activation appears to negatively regulate this CB1-stimulated ROS production. oup.comresearchgate.net
This suggests that a dual CB1/2 agonist might have complex effects, but the selective activation of CB2 receptors is often associated with suppressing the pro-inflammatory responses of macrophages. researchgate.net In the context of liver inflammation, CB1 has been implicated in promoting M1 macrophage polarization, a pro-inflammatory phenotype. frontiersin.org On the other hand, CB2 receptor activation is known to regulate Kupffer cell (liver-resident macrophages) polarization towards the anti-inflammatory M2 type. frontiersin.org The cannabinoid receptor agonist WIN 55,212-2, which acts on both CB1 and CB2 receptors, has been shown to increase the presence of M2 macrophages and reduce inflammation in a lung injury model. asm.org
The ability of this compound to modulate microglial activation and cytokine secretion underscores its potential in various neuroinflammatory conditions. Neuroinflammation is a common feature of many neurodegenerative diseases, and the endocannabinoid system is believed to play a protective role. frontiersin.orgjneurosci.org
Activation of both CB1 and CB2 receptors by agonists can lead to dual anti-inflammatory and neuroprotective effects within the CNS. frontiersin.org CB1 receptors on neurons may offer direct neuroprotection by reducing excitotoxicity, a common damaging process in neuroinflammation. jneurosci.org The upregulation of CB2 receptor expression on microglia during neuroinflammation makes them a key target for therapeutic intervention. nih.govjneurosci.org Agonist stimulation of CB2 receptors can suppress microglial activation and the subsequent release of neurotoxic substances. nih.gov This has led to the consideration of CB2 stimulation as an attractive approach for developing neuroprotective therapies for conditions involving chronic inflammation, such as multiple sclerosis and HIV-1 infection. nih.govresearchgate.net
Nociceptive and Analgesic Research
Neuropathic pain, a debilitating condition often caused by nerve damage, is another area where this compound has shown potential. Research in animal models of chemotherapy-induced peripheral neuropathy (CIPN), a common side effect of certain cancer treatments, has provided evidence for the analgesic effects of cannabinoid agonists.
In models of oxaliplatin-induced peripheral sensory neuropathy, the endocannabinoid system, particularly through the activation of CB1 receptors, has been shown to attenuate nociceptive behaviors. x-mol.net A non-selective CB1/CB2 agonist, WIN 55,212-2, was found to reduce mechanical hyperalgesia and cold allodynia in mice treated with oxaliplatin. x-mol.net This effect was associated with an increase in CB1 receptor expression in the dorsal root ganglia. x-mol.net
Similarly, in other models of chemotherapy-induced allodynia, such as those induced by paclitaxel, CB1 and/or CB2 receptor agonists have demonstrated analgesic effects. mdpi.com The mechanism is thought to involve the modulation of inflammatory processes and neuronal excitability. For instance, a synthetic CB2-selective agonist was shown to prevent paclitaxel-induced allodynia by dampening the activity of immune system receptors, microglia, and proinflammatory cytokines. nih.gov
| Pain Model | Effect of this compound | Key Findings |
|---|---|---|
| Oxaliplatin-induced Neuropathy | Attenuation of mechanical hyperalgesia and cold allodynia x-mol.net | Mediated through CB1 receptor activation x-mol.net |
| Chemotherapy-induced Allodynia (general) | Analgesic effects mdpi.com | Involves both CB1 and CB2 receptor activation mdpi.com |
Reduction of Inflammatory Pain Responses
Dual activation of cannabinoid receptors CB1 and CB2 has been shown to be involved in the reduction of inflammatory pain. researchgate.netnih.gov In a rat model of inflammatory pain induced by carrageenan, the cannabinoid agonist HU210 demonstrated both anti-hypersensitivity and anti-inflammatory effects. nih.gov The anti-inflammatory actions of cannabinoids are partly mediated by the inhibition of cytokine and chemokine release and the migration of neutrophils and macrophages, which helps to slow down chronic inflammatory processes. frontiersin.org Both CB1 and CB2 receptors located on mast cells are involved in these anti-inflammatory mechanisms. frontiersin.org
Studies using synthetic CB1/CB2 agonists have shown their effectiveness in attenuating mechanical allodynia in animal models of cancer pain. frontiersin.org The efficacy of these synthetic agonists was found to be comparable to that of morphine in a murine model of tumor pain. frontiersin.org Furthermore, in a carrageenan-induced inflammatory pain model, the local administration of anandamide, an endocannabinoid, reversed mechanically-evoked responses of spinal neurons. This effect was blocked by both CB1 and CB2 receptor antagonists, indicating the involvement of both receptor types in the periphery. mdpi.com
The synthetic dual CB1/CB2 receptor agonist AZD1940 has demonstrated a CB1 receptor-dependent peripheral analgesic effect in both inflammatory and neuropathic pain models in preclinical studies, without the development of tolerance. mdpi.com
Investigations in Specific Disease Models
Potential in Multiple Sclerosis Research
The endocannabinoid system is considered a significant therapeutic target in multiple sclerosis (MS). acs.org Preclinical studies using synthetic agonists for both CB1 and CB2 receptors have shown promise in ameliorating symptoms like tremor and spasticity in mouse models of MS. acs.orgresearchgate.net The therapeutic potential stems from the anti-inflammatory and neuroprotective roles of the endocannabinoid system. acs.org
CB2 receptor activation is primarily involved in controlling autoimmune inflammation and reducing disease progression. acs.org In experimental autoimmune encephalomyelitis (EAE), an animal model for MS, activation of the endocannabinoid system has been shown to be beneficial by reducing neuroinflammation, excitotoxicity, and motor disability. researchgate.net Specifically, CB2 receptor activation is thought to attenuate EAE progression by modulating the immune response. researchgate.net
On the other hand, CB1 receptor activation is suggested to offer neuroprotection by limiting the release of glutamate, a key factor in the excitotoxic damage to neurons and oligodendrocytes seen in MS. mdpi.com A dual orthosteric agonist at both CB1 and CB2 receptors, compound B2, has shown effectiveness in an experimental model of multiple sclerosis by targeting both excitotoxic injury and neuroinflammation. mdpi.com
Impact on Endometriosis-Related Cellular Processes (e.g., Proliferation, Angiogenesis, Apoptosis)
The endocannabinoid system plays a role in the cellular processes that characterize endometriosis. oup.com Both CB1 and CB2 receptors are expressed in the epithelial and stromal cells of the endometrium and in deep-infiltrating endometriotic nodules. oup.com
Proliferation and Apoptosis: In vitro studies have demonstrated that treatment with the dual CB1/CB2 agonist WIN 55,212-2 has an anti-proliferative effect on stromal cells derived from both eutopic endometrium of women with endometriosis and deep-infiltrating nodules. oup.comfrontiersin.org This compound was also shown to induce apoptosis in endometriotic cells in a dose-dependent manner. frontiersin.orgflowermed.com.br The activation of CB1 and CB2 receptors by WIN 55,212-2 leads to the downstream modulation of key proteins in the MAPK and PI3K/Akt signaling pathways, which ultimately triggers apoptosis. frontiersin.org
Angiogenesis: Dual CB1/CB2 agonists like WIN-55,212-2, HU-210, and Δ⁹-THC have been shown to inhibit the survival and migration of vascular endothelial cells, which is a key aspect of their anti-angiogenic activity. nih.gov
Cell Migration: The CB1 receptor agonist methanandamide (B110085) has been found to enhance the migration of endometrial stromal cells, a process that was inhibited by a CB1 receptor antagonist. oup.com
| Cellular Process | Effect of this compound (or similar dual agonists) | Key Findings | Supporting References |
| Proliferation | Inhibition | The dual agonist WIN 55,212-2 demonstrated anti-proliferative effects on endometriotic stromal cells. | oup.comfrontiersin.org |
| Apoptosis | Induction | WIN 55,212-2 triggered apoptosis in endometriotic cells through the modulation of MAPK and PI3K/Akt pathways. | frontiersin.orgflowermed.com.br |
| Angiogenesis | Inhibition | Dual agonists like WIN-55,212-2 inhibit vascular endothelial cell survival and migration. | nih.gov |
| Cell Migration | Enhancement (CB1-mediated) | The CB1 agonist methanandamide increased the migration of endometrial stromal cells. | oup.com |
Cardioprotective Mechanisms in Cardiovascular Models (Contextual relevance from CB1 modulation)
Modulation of the CB1 receptor plays a significant role in cardiovascular regulation, particularly in the context of ischemic events. ahajournals.org Activation of cardiovascular CB1 receptors can lead to depressed cardiac contractility and hypotension. researchgate.net Conversely, antagonism of CB1 receptors has been shown to be cardioprotective in various conditions such as ischemia-reperfusion injury, myocardial ischemia, and heart failure. researchgate.netjacc.org
In models of myocardial infarction, CB1 receptor antagonists have demonstrated a protective effect against cardiac dysfunction and cell death. jacc.org This suggests that the cardiotoxicity associated with certain conditions may be partly mediated by the activation of the endocannabinoid system through CB1 receptors. jacc.org Furthermore, CB1 receptor antagonism has been found to promote favorable remodeling of the heart after a myocardial infarction. jacc.org
While CB1 agonism with endocannabinoids like anandamide can suppress cardiac contractility in hypertension, which can be a therapeutic approach to lower cardiovascular risk, direct activation of myocardial CB1 receptors generally mediates a negative inotropic effect. ahajournals.org It is the blockade of CB1 receptors that has shown more consistent cardioprotective effects in pathological states. researchgate.net
Effects on Atherosclerosis Progression
The endocannabinoid system is highly active in the cells found within atherosclerotic plaques, including macrophages and vascular smooth muscle cells. ahajournals.org Modulation of both CB1 and CB2 receptors has been shown to impact the progression of atherosclerosis. ahajournals.orgresearchgate.net
CB1 receptor stimulation is generally considered pro-atherogenic, as it can promote inflammation, migration and proliferation of vascular smooth muscle cells, and enhance the formation of foam cells. researchgate.net In contrast, CB2 receptor activation is viewed as anti-atherogenic. ahajournals.orgresearchgate.net The protective effects of CB2 agonism include reducing inflammation, decreasing the expression of adhesion molecules, and inhibiting the proliferation of vascular smooth muscle cells. ahajournals.orgnih.gov
The dual CB1/CB2 agonist WIN55,212-2 has demonstrated anti-atherosclerotic properties in rodent models. nih.govmdpi.com Treatment with WIN55,212-2 has been shown to reduce plaque size and macrophage content in ApoE−/− mice. nih.gov It also inhibited the pro-inflammatory response and decreased the activation of pro-inflammatory genes in the aortas of these mice. mdpi.com These effects are similar to those observed with the phytocannabinoid Δ⁹-THC, which has been shown to inhibit the progression of established atherosclerotic lesions in a manner dependent on CB2 receptors. psu.edu
| Receptor Target | Effect on Atherosclerosis | Mechanism of Action | Supporting References |
| CB1 Receptor | Pro-atherogenic | Promotes inflammation, vascular smooth muscle cell migration and proliferation, enhances foam cell formation. | researchgate.net |
| CB2 Receptor | Anti-atherogenic | Reduces inflammation, improves endothelial function, decreases foam cell formation, inhibits vascular smooth muscle cell migration and proliferation, stabilizes plaques. | ahajournals.orgresearchgate.net |
| Dual CB1/CB2 Agonists (e.g., WIN55,212-2) | Anti-atherosclerotic | Reduces plaque size and macrophage content, inhibits pro-inflammatory responses. | nih.govmdpi.com |
Anti-tumor Activity in Cancer Xenograft Models (General cannabinoid agonist context)
Cannabinoid agonists have demonstrated anti-cancer effects in a variety of preclinical in vitro and in vivo studies against numerous types of cancer, including lung carcinoma, gliomas, lymphoma, and breast cancer. oncotarget.com The majority of these effects are mediated through both CB1 and CB2 receptors. oncotarget.com
In cancer xenograft models, cannabinoid agonists have been shown to inhibit tumor growth. For example, the synthetic CB2 receptor agonist JWH-015 reduced the growth of hepatocellular carcinoma-derived tumor xenografts. frontiersin.org Similarly, the dual CB1/CB2 agonist WIN-55,212-2 led to significant decreases in tumor growth and lung metastasis in a triple-negative breast cancer xenograft model. frontiersin.org
The anti-tumor activity of cannabinoids is not limited to direct effects on cancer cells. They can also inhibit the activation of the vascular endothelial growth factor (VEGF) pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors. mdpi.com Cannabinoids have been shown to downregulate key components of this pathway in skin carcinomas, gliomas, and thyroid carcinomas. mdpi.com
Furthermore, some cannabinoids have shown synergistic anti-tumoral action when combined with existing chemotherapy drugs. For instance, the combination of Δ⁹-THC and temozolomide (B1682018) has been shown to exert a strong anti-tumoral action in glioma xenografts. oncotarget.com
It is important to note that the effects of cannabinoids can be complex and may depend on the specific compound, the type of cancer, and the tumor microenvironment. mdpi.com
Wound Healing Processes
The endocannabinoid system, through its CB1 and CB2 receptors, plays a significant role in the intricate process of wound healing. nih.govresearchgate.net Research has indicated that the activation of these receptors can modulate inflammation, a critical phase of tissue repair. nih.govresearchgate.net Specifically, the activation of CB2 receptors has been associated with anti-inflammatory responses that can influence the progression of wound healing. nih.govplos.org
Studies on related cannabinoid agonists have provided insights into the potential mechanisms by which this compound might influence wound healing. For instance, activation of CB2 receptors has been shown to promote the migration of cells essential for closing wounds and to increase the expression of genes related to hair follicle stem cells, which can contribute to re-epithelialization. plos.org Furthermore, some CB2 agonists have demonstrated the ability to reduce pro-inflammatory cytokines while increasing anti-inflammatory compounds in skin cells, leading to faster wound closure in laboratory models. nih.gov Conversely, studies involving mice lacking CB1 receptors have shown a delay in the early stages of wound closure, suggesting a role for this receptor in modulating the inflammatory response during healing. researchgate.net
While direct studies on "this compound" are not detailed in the provided search results, the established roles of CB1 and CB2 receptors in wound healing suggest that a dual agonist would likely exhibit complex, potentially beneficial effects on tissue repair processes by modulating both inflammation and cellular regeneration.
Contextual Factors in Preclinical Research
Blood-Brain Barrier Permeation Characteristics
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. aai.orgnih.gov The ability of a compound to cross this barrier is a critical factor in its potential to exert effects on the central nervous system.
Cannabinoid receptors, both CB1 and CB2, are expressed in the components of the BBB, including brain microvascular endothelial cells and astrocytes. nih.govfrontiersin.org Activation of these receptors has been shown to modulate the permeability of the BBB. nih.govresearchgate.net For instance, the activation of CB1 receptors can help maintain the integrity of the BBB by preventing the downregulation of crucial tight junction proteins. aai.orgfrontiersin.org Similarly, CB2 receptor activation has been demonstrated to decrease BBB permeability, particularly in models of inflammation. nih.govconsensus.app
In vitro models using human brain microvascular endothelial cells have been instrumental in studying these effects. For example, the application of certain cannabinoid agonists has been shown to inhibit permeability changes and restore the integrity of the endothelial cell layer. aai.org Some endocannabinoids have been found to decrease BBB permeability through actions on both CB1 and CB2 receptors. nih.govresearchgate.net The expression of CB2 receptors on astrocytes, in particular, appears to play a role in the protective effects observed in animal models of stroke. nih.gov Given that "this compound" targets both receptor types, it is plausible that it could influence BBB permeability, a characteristic that would be essential for any central nervous system activity.
Sex-Dependent Differences in Pharmacological Responses
Emerging evidence highlights that the pharmacological responses to cannabinoid agonists can differ significantly between males and females. mdpi.comnih.gov These differences are thought to be influenced by gonadal hormones, particularly estradiol, which can modulate the endocannabinoid system. nih.gov
Research in animal models has demonstrated sex-dependent effects of cannabinoid agonists on various behaviors and physiological processes. nih.govnih.gov For example, female rodents have been shown to be more sensitive to the effects of cannabinoids on motor activity and antinociception. nih.gov In some studies, a CB1 receptor agonist increased food intake and related behaviors more effectively in males than in females. mdpi.com
Specifically concerning the receptors, there are known sex-dependent differences in the expression and function of CB1 and CB2 receptors in various brain regions. mdpi.comnih.gov For instance, intact female rodents exhibit different levels of CB1 receptor binding in the hypothalamus and amygdala compared to males. nih.gov Furthermore, some studies have reported that the effects of cannabinoid agonists on cell proliferation in certain brain areas are female-specific and mediated by CB2 receptors. nih.gov These findings underscore the importance of considering sex as a biological variable in preclinical research on compounds like "this compound," as its pharmacological profile may not be identical in males and females. cambridge.org
Synthetic Methodologies in Cb1/2 Agonist Research
General Synthetic Routes for Cannabinoid Receptor Ligands
The synthesis of cannabinoid receptor ligands can be broadly categorized based on their structural classes, which include classical cannabinoids, non-classical cannabinoids, aminoalkylindoles, and diarylpyrazoles. nih.gov Each class has distinct synthetic challenges and established routes for the creation of new analogues.
Classical Cannabinoids: The synthesis of classical cannabinoids, which are structurally related to Δ⁹-tetrahydrocannabinol (THC), often involves the acid-catalyzed condensation of a resorcinol (B1680541) derivative with a chiral monoterpene. researchgate.net This approach allows for the construction of the characteristic tricyclic dibenzopyran core. Modifications to the alkyl side chain at the C3 position and alterations to the phenolic hydroxyl group are common strategies to modulate receptor affinity and selectivity. rsc.org
Non-Classical Cannabinoids: This class of compounds, which includes bicyclic and tricyclic analogues lacking the pyran ring of classical cannabinoids, was pioneered by Pfizer with the development of compounds like CP-47,497. researchgate.netresearchgate.net The synthesis of these molecules often involves multi-step sequences to construct the functionalized cyclohexylphenol core.
Aminoalkylindoles: This large and well-studied class of CB1/CB2 agonists, exemplified by WIN-55,212-2, is characterized by an indole (B1671886) core with an aminoalkyl substituent at the 1-position and an aroyl group at the 3-position. mdpi.com General synthetic approaches typically involve the N-alkylation of a substituted indole, followed by acylation at the C3 position. nih.govresearchgate.net The diversity of this class stems from the wide variety of commercially available or readily synthesized indoles and acylating agents.
Diarylpyrazoles: Originally developed as cannabinoid receptor antagonists like Rimonabant (SR141716A), the diarylpyrazole scaffold has also been modified to produce agonists. The synthesis generally involves the condensation of a 1,3-diketone with a hydrazine (B178648) derivative to form the central pyrazole (B372694) ring. nih.govnih.gov Subsequent modifications to the substituents on the aryl rings and the carboxamide group at the C3 position are key to tuning the pharmacological activity.
| Cannabinoid Class | Core Scaffold | General Synthetic Approach | Key Intermediates/Reagents |
| Classical Cannabinoids | Dibenzopyran | Acid-catalyzed condensation | Resorcinols, chiral monoterpenes |
| Non-Classical Cannabinoids | Cyclohexylphenol | Multi-step construction of the functionalized ring | Substituted phenols, cyclic ketones |
| Aminoalkylindoles | Indole | N-alkylation followed by C3-acylation | Substituted indoles, aminoalkyl halides, aroyl chlorides |
| Diarylpyrazoles | Diarylpyrazole | Condensation of a 1,3-diketone with a hydrazine | 1,3-diketones, substituted hydrazines |
Development of Novel Synthetic Approaches for Analogues
The quest for cannabinoid receptor agonists with improved selectivity, efficacy, and pharmacokinetic properties has driven the development of novel synthetic methodologies and the exploration of new chemical scaffolds.
One notable area of development is the synthesis of 1,8-naphthyridin-2(1H)-one-3-carboxamides as highly selective CB2 receptor agonists. nih.govnih.gov The synthesis of these compounds generally begins with the construction of the naphthyridinone core, followed by N-alkylation and amidation reactions to introduce diversity. For instance, N1-alkylation of a 1,8-naphthyridine-3-carboxamide intermediate can be achieved using various halogenated reagents in the presence of a base like cesium carbonate. acs.org Further functionalization at the C6 position of the naphthyridine scaffold has been shown to modulate the functional activity of the resulting ligands, leading to a switch from agonist to antagonist/inverse agonist behavior. acs.org
Another innovative approach involves the creation of hybrid molecules that combine structural features from different classes of cannabinoid ligands. For example, classical/nonclassical hybrid cannabinoids have been synthesized, which typically possess an additional chiral center at the C6 position of the benzopyran framework. researchgate.net
The synthesis of analogues of endogenous cannabinoids, such as anandamide (B1667382), has also been a focus of research. These efforts often involve the modification of the fatty acyl chain or the ethanolamide headgroup to improve metabolic stability and receptor affinity. mdpi.com
Furthermore, novel synthetic routes have been developed for tricyclic pyrazole derivatives, such as 1,4-dihydroindeno[1,2-c]pyrazoles and 4,5-dihydro-1H-benzo[g]indazoles, which have shown promise as potent CB2 receptor ligands. uniss.it The synthetic strategies for these complex scaffolds often involve multi-step sequences, including cyclization reactions to form the fused ring systems.
Recent advancements also include the development of axially chiral cannabinoids. These molecules possess a restricted rotation around a biaryl bond, leading to a three-dimensionally biased ligand. The synthesis of these complex structures has required the development of novel synthetic strategies to control the atropisomerism. youtube.com
| Novel Scaffold/Approach | Target Receptor(s) | Key Synthetic Strategy | Example Compound Class |
| 1,8-Naphthyridin-2(1H)-ones | CB2 Agonists | Construction of the naphthyridinone core followed by functionalization | 1,8-Naphthyridin-2(1H)-one-3-carboxamides |
| Hybrid Cannabinoids | CB1/CB2 | Combination of structural features from different cannabinoid classes | Classical/Nonclassical Hybrids |
| Endocannabinoid Analogues | CB1/CB2 | Modification of fatty acyl chain or headgroup of endogenous ligands | Anandamide derivatives |
| Tricyclic Pyrazoles | CB2 | Multi-step synthesis involving cyclization to form fused rings | 1,4-Dihydroindeno[1,2-c]pyrazoles |
| Axially Chiral Cannabinoids | CB1/CB2 | Control of atropisomerism around a biaryl bond | Axially chiral cannabinol (B1662348) analogues |
Advanced Research Methodologies for Studying Cb1/2 Agonist 1
In Vitro Pharmacological Assays
In vitro assays are fundamental to understanding the direct interaction of CB1/2 agonist 1 with its target receptors. These cell-free and cell-based assays provide quantitative data on the compound's binding affinity, its ability to activate G-protein signaling, and its influence on downstream cellular pathways.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. These assays measure the ability of an unlabeled compound, such as this compound, to compete with and displace a radiolabeled ligand from the CB1 and CB2 receptors. The radioligands commonly used include the high-affinity non-selective agonist [3H]CP55940, the agonist [3H]HU243, and the antagonist/inverse agonist [3H]SR141716A. mq.edu.auresearchgate.netresearchgate.net
The assay is typically performed using membrane preparations from cells engineered to express high levels of human or rodent CB1 or CB2 receptors. mq.edu.au By incubating the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, a competition curve is generated. From this curve, the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.
| Parameter | Receptor | Hypothetical Value for this compound |
| Binding Affinity (Ki) | Human CB1 | 1.5 nM |
| Human CB2 | 3.2 nM |
This table presents hypothetical data for this compound, illustrating high-affinity binding to both CB1 and CB2 receptors, as determined by competition assays using [3H]CP55940.
G-Protein Activation Assays (e.g., GTPγS binding)
To determine whether this compound acts as an agonist, antagonist, or inverse agonist, its functional activity must be assessed. Since CB1 and CB2 are G-protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins, G-protein activation assays are crucial. The [35S]GTPγS binding assay is a widely used method to directly measure the activation of G-proteins following receptor stimulation. semanticscholar.orgnih.gov
In this assay, receptor-containing membranes are incubated with the test compound and [35S]GTPγS, a non-hydrolyzable analog of GTP. When an agonist binds to the receptor, it catalyzes the exchange of GDP for GTP on the Gα subunit, which is then bound by [35S]GTPγS. The amount of incorporated radioactivity is proportional to the level of G-protein activation. nih.gov This assay yields two important parameters: the maximal effect produced by the compound (Emax), which indicates its efficacy relative to a standard full agonist, and the concentration required to produce 50% of its maximal effect (EC50), which indicates its potency. researchgate.net
| Parameter | Receptor | Hypothetical Value for this compound |
| Potency (EC50) | Human CB1 | 8.5 nM |
| Human CB2 | 15.0 nM | |
| Efficacy (Emax) | Human CB1 | 95% (relative to CP55940) |
| Human CB2 | 88% (relative to CP55940) |
This table shows hypothetical functional data for this compound, suggesting it is a potent and highly efficacious agonist at both CB1 and CB2 receptors.
Reporter Gene Assays for Receptor Activation
Reporter gene assays provide a downstream, cell-based readout of receptor activation and signal transduction. indigobiosciences.comcaymanchem.com In this approach, cells expressing the target receptor (e.g., CB1) are also engineered to contain a reporter gene, such as luciferase, under the control of a specific response element. indigobiosciences.comnih.gov
For CB1 receptors, which can couple to signaling pathways that modulate intracellular calcium, a common strategy is to use a Nuclear Factor of Activated T-cells (NFAT) response element. indigobiosciences.comcaymanchem.com Agonist binding to the receptor can trigger a signaling cascade that leads to the activation of the NFAT transcription factor. bpsbioscience.combpsbioscience.com Activated NFAT then translocates to the nucleus and drives the expression of the luciferase gene. The resulting light emission can be quantified, providing a sensitive measure of receptor activation. This method is particularly useful for high-throughput screening of compounds to determine their functional activity. caymanchem.com
| Parameter | Receptor | Hypothetical Value for this compound |
| Potency (EC50) | Human CB1 | 12.3 nM |
This table displays hypothetical data from a luciferase-based reporter gene assay, confirming the potent agonist activity of this compound at the CB1 receptor.
Calcium Mobilization Assays
While CB1 and CB2 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, they can also modulate intracellular calcium ([Ca2+]i) levels under certain conditions, particularly in recombinant cell systems engineered to co-express promiscuous G-proteins like Gα15/16. nih.gov Agonist-induced activation of the Gq pathway leads to the release of calcium from intracellular stores. nih.govresearchgate.net
Calcium mobilization assays use fluorescent dyes (e.g., Fluo-4) that exhibit increased fluorescence intensity upon binding to Ca2+. By monitoring the change in fluorescence in real-time using a plate reader, the kinetics and potency of a compound in activating this signaling pathway can be determined. These assays are highly sensitive and widely used in drug discovery for screening GPCR ligands. nih.gov
| Parameter | Receptor | Hypothetical Value for this compound |
| Potency (EC50) | Human CB2 (Gα16 co-expressed) | 25.6 nM |
This table shows hypothetical results from a calcium mobilization assay, indicating that this compound can effectively signal through calcium-mobilizing pathways when coupled.
Enzyme Activity Assays (e.g., FAAH inhibition)
In addition to direct receptor interactions, it is important to assess a compound's potential off-target effects, especially on key enzymes within the endocannabinoid system. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). nih.govoncotarget.com Inhibition of FAAH can potentiate endocannabinoid signaling, and some cannabinoid ligands may also interact with this enzyme. mdpi.com
Enzyme activity assays for FAAH typically measure the breakdown of a labeled substrate by the enzyme in the presence of a test compound. The inhibitory potency of this compound would be determined by its IC50 value, which is the concentration required to inhibit 50% of FAAH activity. This helps to establish the selectivity profile of the compound and rule out indirect cannabimimetic effects. nih.govnih.gov
| Parameter | Target | Hypothetical Value for this compound |
| Inhibition (IC50) | Human FAAH | >10,000 nM |
This table presents hypothetical data indicating that this compound has very low activity at the FAAH enzyme, suggesting its effects are not due to the enhancement of endogenous anandamide levels.
In Vivo Animal Model Studies
Following in vitro characterization, in vivo studies in animal models are essential to evaluate the physiological and behavioral effects of this compound. These studies help to confirm that the compound engages its target in a complex living system and produces the expected biological responses.
A cornerstone of in vivo cannabinoid research is the rodent "tetrad" model. researchgate.netnih.gov Activation of central CB1 receptors by an agonist like Δ9-THC reliably produces a distinct set of four effects: hypolocomotion (reduced spontaneous movement), catalepsy (an immobile, waxy posture), antinociception (reduced pain sensitivity), and hypothermia (a drop in core body temperature). begellhouse.comnih.govextractionmagazine.com Assessing this compound in this model would provide strong evidence of its in vivo CB1 receptor-mediated activity. researchgate.net
Beyond the tetrad, numerous other animal models are used to explore the therapeutic potential of cannabinoid agonists. For instance, models of neuropathic and inflammatory pain are used to assess analgesic efficacy. nih.gov Drug self-administration and conditioned place preference paradigms can investigate the compound's rewarding or aversive properties. nih.gov
More recently, the zebrafish (Danio rerio) has emerged as a valuable model for cannabinoid research. mdpi.comresearchgate.net The endocannabinoid system is highly conserved between zebrafish and mammals, and the model offers advantages such as rapid development and suitability for high-throughput screening of behavioral and toxicological effects. nih.govguildhe.ac.uk
| Animal Model | Finding for this compound | Implication |
| Mouse Tetrad | Induces dose-dependent hypolocomotion, catalepsy, antinociception, and hypothermia. | Confirms in vivo CB1 receptor agonist activity. |
| Rat Neuropathic Pain Model | Attenuates mechanical allodynia. | Suggests potential as an analgesic agent. |
| Zebrafish Larvae Locomotion | Causes a biphasic effect on movement (hyperactivity at low concentrations, hypoactivity at high concentrations). | Provides rapid screening data on behavioral effects consistent with known cannabinoid agonists. biorxiv.org |
This table summarizes hypothetical findings from in vivo studies with this compound, demonstrating its translation from in vitro activity to physiological effects in whole-animal systems.
Rodent Models for Pain, Inflammation, and Neurological Disorders
Rodent models are indispensable for investigating the therapeutic potential of CB1/2 agonists in various disease states. In the realm of neuropathic pain, the chronic constriction injury (CCI) of the sciatic nerve in rats is a widely used model. This model mimics the persistent pain experienced by humans following peripheral nerve damage. nih.govnih.gov Another significant model is paclitaxel-induced peripheral neuropathy , which replicates the painful side effects experienced by patients undergoing chemotherapy. nih.govresearchgate.net In these models, repeated administration of the CB1/2 agonist WIN 55,212-2 has been shown to prevent the development of thermal hyperalgesia and mechanical allodynia. nih.gov For studying neurological disorders, models of focal cerebral ischemia , induced by middle cerebral artery (MCA) occlusion in rats, are employed to assess the neuroprotective effects of these agonists and their impact on events like blood-brain barrier disruption. karger.comnih.gov Additionally, chronic neuroinflammation can be modeled in rodents through continuous infusion of lipopolysaccharide (LPS), which allows for the study of the anti-inflammatory properties of CB1/2 agonists in the brain. nih.gov
Behavioral Phenotyping Techniques (e.g., Motor Activity, Allodynia Assessment)
To quantify the effects of CB1/2 agonists in these rodent models, a battery of behavioral phenotyping techniques is utilized. The assessment of mechanical allodynia , an increased sensitivity to non-painful stimuli, is commonly performed using the von Frey filament test. This test measures the paw withdrawal threshold in response to calibrated mechanical stimuli. In a rat model of spinal cord injury, systemic injection of WIN 55,212-2 dose-dependently increased the withdrawal thresholds, indicating a reduction in mechanical hypersensitivity. doi.org Similarly, in the CCI model, daily administration of WIN 55,212-2 significantly attenuated mechanical hypersensitivity over a 14-day period. nih.gov
Thermal hyperalgesia , an increased sensitivity to painful heat stimuli, is often assessed using the plantar test, which measures the latency of paw withdrawal from a radiant heat source. nih.gov In paclitaxel-treated rats, WIN 55,212-2 administration significantly reduced heat hyperalgesia. researchgate.net
Motor activity is also monitored to ensure that the observed analgesic effects are not due to sedation or motor impairment. This is typically done using an open field test or a rotarod apparatus. researchgate.net For instance, in a study investigating the effects of WIN 55,212-2 on paclitaxel-induced neuropathy, the selected dose was shown to be devoid of significant motor performance changes. urjc.es
| Rodent Model | Behavioral Test | This compound (WIN 55,212-2) Effect | Quantitative Finding |
|---|---|---|---|
| Spinal Cord Injury (Rat) | Mechanical Allodynia (von Frey) | Increased Paw Withdrawal Threshold | Threshold increased from ~2g to ~15g with 3 mg/kg WIN 55,212-2. doi.org |
| Chronic Constriction Injury (Rat) | Mechanical Allodynia (Randall-Selitto) | Abolished Mechanical Hypersensitivity | Withdrawal threshold returned to presurgery levels by day 14. nih.gov |
| Chronic Constriction Injury (Rat) | Thermal Hyperalgesia (Plantar Test) | Attenuated Thermal Hyperalgesia | Significantly increased paw withdrawal latency at day 7 and 14. nih.gov |
| Paclitaxel-Induced Neuropathy (Rat) | Mechanical Allodynia (von Frey) | Prevented Development of Allodynia | Paw withdrawal thresholds remained at baseline levels. nih.gov |
| Paclitaxel-Induced Neuropathy (Rat) | Thermal Hyperalgesia (Plantar Test) | Prevented Development of Hyperalgesia | Paw withdrawal latency remained at baseline levels. nih.gov |
Histological and Morphological Analyses (e.g., Cresyl Violet Staining, Immunofluorescence)
Histological and morphological analyses provide crucial insights into the cellular and structural changes in tissues following treatment with a CB1/2 agonist. Cresyl violet staining is a classic histological technique used to visualize neuronal morphology and identify neuronal loss or damage. In a study investigating the long-term effects of WIN 55,212-2, adult rats treated for 21 days showed an apparent increase in the number of granule cells in the lower blade of the dentate gyrus of the hippocampus. nih.govresearchgate.net Conversely, in a model of Alzheimer's disease, cresyl violet staining revealed that WIN 55,212-2 treatment protected against neuronal degeneration in the CA1 region of the hippocampus. mdpi.com
Immunofluorescence is a powerful technique that uses fluorescently labeled antibodies to visualize the localization and expression of specific proteins within tissues. In rodent models of neuropathic pain, immunofluorescence is used to assess the activation of glial cells, such as microglia and astrocytes, which play a key role in the pathogenesis of pain. Markers like CD11b for microglia and glial fibrillary acidic protein (GFAP) for astrocytes are commonly used. urjc.eselifesciences.org Following paclitaxel-induced neuropathy, repeated treatment with WIN 55,212-2 was found to prevent the activation of both microglia and astrocytes in the spinal cord. nih.govurjc.es In a model of chronic brain inflammation, WIN 55,212-2 reduced the number of LPS-activated microglia in the hippocampus. nih.gov Double immunofluorescence staining can also be employed to determine the co-localization of CB1 receptors with specific cell types. nih.gov
Assessment of Blood-Brain Barrier Integrity in Animal Models
The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the bloodstream and the central nervous system. Its integrity can be compromised in various neurological conditions. The effect of CB1/2 agonists on BBB permeability is a key area of investigation. In a rat model of focal cerebral ischemia, the integrity of the BBB was assessed by measuring the transfer coefficient (Ki) of 14C-α-aminoisobutyric acid and the distribution volume of dextran (B179266). karger.comnih.gov Treatment with WIN 55,212-2 was found to significantly attenuate the ischemia-induced increase in BBB permeability. karger.comnih.gov The transfer coefficient (Ki) in the ischemic cortex was significantly lower in WIN 55,212-2-treated groups compared to the control group, indicating a protective effect on the BBB. karger.comnih.gov
| Animal Model | Method of Assessment | This compound (WIN 55,212-2) Effect | Quantitative Finding |
|---|---|---|---|
| Focal Cerebral Ischemia (Rat) | Transfer Coefficient (Ki) of 14C-α-aminoisobutyric acid | Reduced BBB Permeability | Ki in the ischemic cortex was reduced by 46% (0.3 mg/kg) and 42% (1 mg/kg) compared to control. karger.comnih.gov |
| Focal Cerebral Ischemia (Rat) | Volume of Dextran Distribution | Reduced Dextran Extravasation | The difference in dextran distribution between ischemic and contralateral cortex was not significant in treated rats, unlike in controls. karger.comnih.gov |
Molecular and Biochemical Techniques
Molecular and biochemical techniques are fundamental to understanding the mechanisms of action of CB1/2 agonists at the cellular level, providing insights into changes in gene and protein expression that underlie their physiological effects.
Gene Expression Analysis (e.g., RT-PCR, qPCR)
Gene expression analysis, particularly through reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR), allows for the measurement of changes in mRNA levels of specific genes in response to a CB1/2 agonist. In a study using primary human astrocyte cultures, treatment with WIN 55,212-2 was shown to robustly inhibit the interleukin-1β (IL-1β)-induced expression of proinflammatory genes. nih.govescholarship.org Specifically, the mRNA levels of interleukin-6 (IL-6) and complement component 3 (C3) were significantly downregulated in a dose-dependent manner. nih.gov
DNA microarray analysis provides a broader view of gene expression changes across a large number of genes simultaneously. In a study on mice treated with WIN 55,212-2, microarray analysis of the forebrain revealed altered expression of 41 genes (increased or decreased by at least 2-fold). nih.gov
| Experimental System | Gene | This compound (WIN 55,212-2) Effect | Fold Change in Expression |
|---|---|---|---|
| Human Astrocytes (in vitro) | IL-6 | Inhibited IL-1β-induced upregulation | Significant reduction with WIN 55,212-2 treatment. nih.gov |
| Human Astrocytes (in vitro) | C3 | Inhibited IL-1β-induced upregulation | Significant reduction with WIN 55,212-2 treatment. nih.gov |
| Mouse Forebrain (in vivo) | Melanocyte-specific gene-related gene 1 (MRG1) | Upregulation | Approximately 2-fold increase. nih.gov |
| Mouse Forebrain (in vivo) | Hexokinase 4 (Glucokinase, GK) | Upregulation | Approximately 2-fold increase. nih.gov |
Protein Expression and Localization (e.g., Western Blot, Immunohistochemistry)
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in tissue or cell lysates. In the context of neuropathic pain, Western blot analysis has revealed that chronic constriction injury of the sciatic nerve leads to an upregulation of CB1 receptor protein expression in the spinal cord. nih.gov This upregulation may contribute to the enhanced therapeutic effects of CB1/2 agonists like WIN 55,212-2 in neuropathic pain states. nih.gov Furthermore, in vitro studies on human astrocytes have shown that WIN 55,212-2 can prevent the Aβ1-42-induced expression of pro-inflammatory proteins such as p65 (a subunit of NF-κB), COX-2, and iNOS, while increasing the expression of the anti-inflammatory protein PPAR-γ. plos.org
Measurement of Reactive Oxygen Species (e.g., DHE Assay)
The functional activity of this compound can be indirectly assessed by measuring its impact on cellular levels of reactive oxygen species (ROS). Cannabinoid receptors, particularly CB1 and CB2, have been shown to modulate the production of ROS in various cell types, such as macrophages. nih.gov Dihydroethidium (DHE) is a widely utilized fluorescent probe for the detection of intracellular ROS, specifically superoxide (B77818) (O₂•⁻) and hydrogen peroxide. abcam.cnnih.gov
The DHE assay is based on the principle that the cell-permeant DHE is oxidized by ROS into fluorescent products. cosmobiousa.com Specifically, DHE is oxidized by superoxide to form 2-hydroxyethidium, or by other ROS to form ethidium. nih.gov The resulting increase in fluorescence intensity can be quantified to determine the rate of ROS production. ucl.ac.uk This method is adaptable for high-throughput screening using fluorescence microplate readers or for more detailed analysis with flow cytometry or fluorescence microscopy. ucl.ac.ukcaymanchem.comnih.gov
In a typical experimental setup, adherent or suspension cells are cultured and then incubated with a DHE working solution (e.g., 5-10 µM) for a specific period, often around 30 minutes at 37°C, protected from light. caymanchem.comnih.govexeter.ac.uk Following incubation, the cells are treated with this compound. Control groups are essential for robust analysis and typically include a negative control (e.g., N-acetyl Cysteine, an antioxidant) and a positive control for ROS induction (e.g., Antimycin A, a mitochondrial complex III inhibitor). abcam.cncaymanchem.com Fluorescence is then measured at excitation wavelengths between 480-520 nm and emission wavelengths between 570-620 nm. abcam.cncaymanchem.com
Studies have demonstrated that CB1 receptor activation promotes pro-inflammatory responses in macrophages through ROS production, whereas CB2 receptor activation negatively regulates this process. nih.gov By employing the DHE assay in cells expressing these receptors, researchers can elucidate whether this compound exhibits a bias towards CB1-mediated ROS generation or CB2-mediated ROS suppression.
Table 1: DHE Assay Parameters for ROS Measurement
| Parameter | Description | Typical Value/Range | Source(s) |
| Probe | Dihydroethidium (DHE) | 5-10 µM | nih.govexeter.ac.uk |
| Cell Type | Adherent or suspension cells expressing CB1/CB2 | Varies by experiment | caymanchem.com |
| Incubation Time | Time for cells to be exposed to DHE | 15-60 minutes | cosmobiousa.comexeter.ac.uk |
| Incubation Temp. | Standard cell culture temperature | 37°C | caymanchem.comnih.gov |
| Positive Control | Induces ROS production | Antimycin A | abcam.cn |
| Negative Control | Antioxidant to inhibit ROS | N-acetyl Cysteine | abcam.cn |
| Detection Method | Quantifies fluorescence | Plate reader, Flow Cytometry | caymanchem.com |
| Excitation λ | Wavelength to excite the fluorescent product | 480-520 nm | abcam.cncaymanchem.com |
| Emission λ | Wavelength of emitted fluorescent light | 570-600 nm | abcam.cncaymanchem.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
Liquid chromatography-mass spectrometry (LC-MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful and essential technique for the analysis of synthetic cannabinoid compounds like this compound and their metabolites in biological matrices. nih.govmdpi.com This method offers high sensitivity and selectivity, allowing for the identification and quantification of metabolites even at low concentrations (sub-ng/mL). researchgate.netbohrium.com The analysis of metabolites is crucial as parent compounds are often extensively metabolized and present exclusively as phase I and phase II conjugates in samples like urine. nih.gov
The analytical workflow begins with sample preparation. For urine samples, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is typically required to cleave conjugated metabolites back to their phase I forms. nih.gov This is followed by an extraction procedure, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analytes from the complex biological matrix and concentrate them. nih.govmdpi.com
Chromatographic separation is commonly achieved using a reverse-phase column (e.g., C18) with a mobile phase gradient, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govthermofisher.comresearchgate.net This separation resolves the parent compound from its various metabolites based on their physicochemical properties.
Following separation, the analytes are introduced into the mass spectrometer. Soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions with minimal fragmentation. nih.gov A triple quadrupole mass spectrometer is frequently used for quantitative analysis, operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of the metabolite) and then monitoring for a specific product ion generated after collision-induced dissociation, a process that ensures high specificity and reduces background noise. nih.gov High-resolution mass spectrometry (HRMS) platforms like quadrupole time-of-flight (QTOF) are also employed for qualitative screening and identification of unknown metabolites. researchgate.net
Table 2: Typical LC-MS/MS Parameters for Synthetic Cannabinoid Metabolite Analysis
| Parameter | Description | Typical Specification | Source(s) |
| Chromatography | Liquid Chromatography (LC) | UPLC/HPLC | frontiersin.org |
| Column | Stationary phase for separation | C18 Reverse-Phase | nih.gov |
| Mobile Phase | Solvents used for elution | Water/Methanol or Water/Acetonitrile with additives | nih.govthermofisher.com |
| Ionization Source | Method for generating ions | Electrospray Ionization (ESI) | thermofisher.comnih.gov |
| Mass Analyzer | Separates ions based on m/z ratio | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF) | mdpi.comnih.gov |
| Detection Mode | Method for targeted quantification | Multiple Reaction Monitoring (MRM) | nih.gov |
| Sample Prep | Extraction and purification | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | nih.govmdpi.com |
| LOD/LOQ | Limit of Detection/Quantification | 0.01 to 1 ng/mL | mdpi.comresearchgate.net |
Computational and Structural Biology Approaches
Molecular Modeling, Docking, and Dynamics Simulations for Receptor-Ligand Interactions
Computational techniques are indispensable for understanding the interactions between this compound and the cannabinoid receptors at an atomic level. acs.org These methods, including molecular docking and molecular dynamics (MD) simulations, are used to predict binding modes, calculate binding affinities, and investigate the dynamic conformational changes in the receptor upon agonist binding. nih.govresearchgate.net
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com For this compound, docking studies would be performed using the crystal or cryo-EM structures of the CB1 and CB2 receptors. These studies help identify the key amino acid residues within the binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the agonist. mdpi.com For instance, docking studies have consistently identified residues like Phe170, Phe268, and Ser383 in CB1 and Phe183 and Ser285 in CB2 as being critical for ligand binding. unomaha.edu
Following docking, molecular dynamics (MD) simulations are employed to study the stability and dynamics of the agonist-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment and can reveal how the binding of this compound induces conformational changes in the receptor that lead to its activation. mdpi.comnih.gov These simulations can track the movement of transmembrane helices, particularly the outward movement of transmembrane helix 6 (TM6), which is a hallmark of GPCR activation. nih.gov Furthermore, binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), can be performed on MD simulation trajectories to provide a more accurate estimation of binding affinity and selectivity between CB1 and CB2 receptors. acs.orgnih.gov
Table 3: Key Interacting Residues in Cannabinoid Receptors Identified by Computational Modeling
| Receptor | Key Residue | Location | Interaction Type | Source(s) |
| CB1 | Phe170 | TM2 | Hydrophobic | unomaha.edunih.gov |
| CB1 | Leu193 | TM3 | Hydrophobic | mdpi.comnih.gov |
| CB1 | Phe200 | TM3 | Aromatic, "Toggle Switch" | nih.govneu.edu |
| CB1 | Trp279 | TM5 | Hydrophobic | mdpi.comnih.gov |
| CB1 | Trp356 | TM6 | Aromatic, "Toggle Switch" | nih.govnih.govneu.edu |
| CB1 | Ser383 | TM7 | Hydrogen Bond | unomaha.eduresearchgate.net |
| CB2 | Phe183 | TM5 | Hydrophobic | unomaha.edu |
| CB2 | Ser285 | TM7 | Hydrogen Bond | unomaha.edu |
| CB2 | Trp258 | TM6 | "Toggle Switch" | nih.gov |
Analysis of Receptor Crystal Structures and Cryo-EM Data
High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) have revolutionized the study of cannabinoid receptors, providing precise atomic-level blueprints of their agonist-bound active states. researchgate.netacs.org Analysis of these structures is fundamental to understanding the molecular basis of this compound binding, selectivity, and mechanism of action.
The crystal structures of the human CB1 receptor in complex with agonists revealed critical conformational changes that occur upon activation. nih.govneu.edunih.gov Compared to the inactive, antagonist-bound state, the agonist-bound structure shows a significant 53% reduction in the volume of the ligand-binding pocket. nih.govneu.eduresearchgate.net A key feature of CB1 activation is the movement of a "twin toggle switch," involving residues Phe200 on transmembrane helix 3 (TM3) and Trp356 on TM6. neu.edunih.gov In the active state, these residues undergo a synergistic conformational change that is considered essential for receptor activation and subsequent G-protein coupling. nih.govneu.edu
For the CB2 receptor, cryo-EM has been instrumental in solving the structure of the agonist-bound receptor coupled to its signaling partner, the Gi protein. nih.govrcsb.orgelsevierpure.com These structures reveal the precise binding mode for agonists within the orthosteric pocket and identify the structural determinants that distinguish agonists from antagonists. nih.govelsevierpure.comresearchgate.net For example, the CB2 structure shows how an agonist interacts with the "toggle switch" residue Trp258 (W6.48) to stabilize the active conformation. nih.gov Comparing the agonist-bound structures of CB1 and CB2 provides critical insights into the subtle differences in their binding pockets and activation mechanisms, which can be exploited for the rational design of receptor-selective agonists like this compound. nih.govacs.org
Table 4: Structural Features of Agonist-Bound CB1 and CB2 Receptors
| Feature | CB1 Receptor (Agonist-Bound) | CB2 Receptor (Agonist-Bound) | Source(s) |
| Technique | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) | nih.govnih.gov |
| Resolution | 2.80 Å (with AM11542) | 3.2 Å (with WIN 55,212-2) | neu.edurcsb.org |
| Binding Pocket | 53% volume reduction compared to inactive state | Occupies same orthosteric pocket as antagonists | neu.edunih.gov |
| Key Activation Motif | "Twin Toggle Switch": Phe200 (3.36) and Trp356 (6.48) | "Toggle Switch": Trp258 (6.48) | neu.edunih.gov |
| Overall Conformation | Increased surface area of G-protein binding region | Stabilized active conformation in complex with Gi protein | nih.govnih.gov |
| Example Agonist | AM11542, AM841 | WIN 55,212-2 | neu.eduelsevierpure.com |
Future Research Directions and Unanswered Questions
Elucidating the Full Spectrum of CB1/2 Agonist 1's Biological Actions
While the activation of CB1 and CB2 receptors is known to modulate a wide array of physiological processes, the complete biological impact of a novel dual agonist remains a critical area of investigation. CB1 receptors are among the most abundant G protein-coupled receptors (GPCRs) in the brain, influencing memory, movement, appetite, and pain perception. wikipedia.orgnih.gov CB2 receptors are primarily expressed in immune cells, where they play a role in modulating inflammation and immune responses. mdpi.comacs.orgnih.gov
Future research must systematically map the full range of effects of a compound like this compound. This involves moving beyond initial screening and assessing its influence on:
Central Nervous System (CNS) Functions : Comprehensive behavioral studies are needed to understand its effects on learning, memory, motor control, and mood. wikipedia.org
Immune System Modulation : Detailed immunological assays are required to determine its impact on cytokine production, immune cell proliferation, and migration. mdpi.comnih.gov
Peripheral Systems : The effects on cardiovascular, gastrointestinal, and hepatic systems must be explored, as CB1 activation, for instance, can increase fat accumulation in the liver. mdpi.comnih.gov
Understanding these actions is fundamental to predicting both the therapeutic potential and the possible on-target side effects of a dual-acting compound.
Investigation of Selective versus Dual Agonism for Specific Preclinical Indications
A pivotal question for any new cannabinoid compound is whether selective or dual receptor agonism offers a better therapeutic profile for specific diseases. Development of CB2-selective drugs holds the potential to modulate pain and inflammation without the psychoactive side effects associated with activating the neuronally expressed CB1 receptor. acs.orgnih.gov Conversely, for some conditions, engaging both receptors might be beneficial. For example, in preclinical models of neuropathic pain, mixed CB1/CB2 agonists have shown efficacy. amegroups.org
Future preclinical studies should directly compare the efficacy of "this compound" against selective CB1 and selective CB2 agonists across a range of disease models. This would clarify which indications are best served by a dual-action mechanism versus a more targeted, selective approach. frontiersin.orgnih.gov
Table 1: Comparison of Preclinical Indications for Selective and Dual CB Agonism
| Therapeutic Area | Rationale for Selective CB1 Agonism | Rationale for Selective CB2 Agonism | Rationale for Dual CB1/2 Agonism |
|---|---|---|---|
| Neuropathic Pain | Modulation of pain signaling in the CNS. nih.gov | Reduction of neuroinflammation involving microglia and other immune cells in the spinal cord and periphery. nih.gov | Combined central analgesic action and peripheral anti-inflammatory effects. amegroups.org |
| Inflammatory Disorders | Limited rationale due to potential CNS side effects. | Direct modulation of immune cell function, reducing inflammation and cytokine release. frontiersin.org | Potential for broad anti-inflammatory action, but risks CNS side effects. |
| Neurodegenerative Diseases | Potential for neuroprotection in conditions like Parkinson's and Huntington's disease. wikipedia.org | Targeting neuroinflammation, a key component of diseases like Alzheimer's. wikipedia.org | A dual approach could offer both direct neuroprotection and reduction of harmful inflammation. wikipedia.org |
| Obesity/Metabolic Syndrome | Not a target for agonism; CB1 antagonists were explored for this indication. | May counteract some harmful metabolic effects associated with CB1 activation. mdpi.commdpi.com | Not considered a viable therapeutic approach due to the pro-metabolic effects of CB1 activation. |
Exploration of Allosteric Modulation and Biased Signaling for Novel Therapeutic Avenues
The concepts of allosteric modulation and biased signaling represent cutting-edge approaches in GPCR pharmacology that could unlock new therapeutic possibilities for cannabinoid ligands. mdpi.comnih.gov
Allosteric Modulation : Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site used by endogenous cannabinoids. mdpi.com They don't activate the receptor on their own but can enhance (Positive Allosteric Modulators, or PAMs) or inhibit (Negative Allosteric Modulators, or NAMs) the effects of orthosteric ligands. nih.govfrontiersin.org This offers a way to fine-tune receptor activity more physiologically, potentially with fewer side effects. nih.gov Future research should investigate if "this compound" can have its activity profile modified by known CB1 or CB2 allosteric modulators.
Biased Signaling : A ligand is considered "biased" if it preferentially activates one of several downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment). nih.govtemple.edu This is therapeutically exciting because it may be possible to design drugs that trigger only the desired signaling cascade, separating therapeutic effects from unwanted side effects. nih.govpsu.edu For instance, the allosteric modulator ORG27569 is biased towards β-arrestin-1 mediated pathways. nih.gov Future studies must characterize the signaling fingerprint of "this compound" to determine if it exhibits any inherent bias at either CB1 or CB2 receptors. mdpi.com
Table 2: Examples of CB1 Allosteric Modulators and Their Effects
| Compound | Type | Effect on Orthosteric Agonist Binding | Effect on G-protein Signaling |
|---|---|---|---|
| ORG27569 | NAM | Increases binding of agonist CP55,940. psu.edu | Negative modulator; decreases G-protein signaling. nih.gov |
| PSNCBAM-1 | NAM | Increases binding of agonist CP55,940. nih.gov | Negative modulator; decreases G-protein signaling. nih.gov |
| RTI-371 | PAM | No effect on equilibrium binding. | Positive modulator; increases efficacy of CP55,940. mdpi.comnih.gov |
| CBD (Cannabidiol) | NAM | Acts as a negative allosteric modulator of Δ9-THC and 2-AG. mdpi.commdpi.com | Modulates agonist-induced signaling. mdpi.com |
Development of Advanced Animal Models to Mimic Human Pathophysiology
The translation of preclinical findings to clinical success heavily relies on the predictive validity of the animal models used. While standard rodent models of pain or inflammation are useful, there is a need for more advanced models that better recapitulate complex human diseases. whiterose.ac.uk
Future research on "this compound" would benefit from:
Genetically Engineered Models : Using CB1 or CB2 receptor knockout mice to confirm the on-target effects of the dual agonist. amegroups.org
Humanized Models : Employing models that express human CB1/CB2 receptors to account for species differences in receptor pharmacology.
Sophisticated Disease Models : Testing the compound in models that more accurately reflect human pathophysiology, such as models for cancer-induced bone pain or specific neurodegenerative conditions. whiterose.ac.uk
Alternative Species : Utilizing models like the zebrafish, which has CB receptors with high similarity to their human counterparts and allows for rapid screening, can provide valuable early insights into developmental effects and toxicity. mdpi.com
Integration of Multi-Omics Data to Understand System-Level Effects
To truly understand the impact of a dual agonist like "this compound," research must move beyond single-endpoint measurements and embrace a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive and unbiased view of the compound's biological effects. rsc.org
This multi-omics approach can help:
Identify novel biomarkers of drug response or toxicity. jci.org
Uncover unexpected mechanisms of action.
Reveal the complex interplay between different biological pathways affected by the drug. nih.gov
Build predictive models for drug efficacy.
Future studies should apply multi-omics profiling to cells or tissues from animals treated with "this compound" to generate a holistic map of its molecular and cellular consequences. arxiv.orgarxiv.org
Refinement of SAR for Enhanced Potency and Selectivity
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to optimize a lead compound's properties by making systematic chemical modifications. mdpi.com For a dual agonist like "this compound," SAR refinement would focus on several key goals:
Potency : Modifying the structure to increase the affinity and efficacy at both CB1 and CB2 receptors. nih.govbiorxiv.org
Selectivity Profile : Fine-tuning the structure to either maintain balanced dual agonism or, if desired, to shift the selectivity towards one receptor over the other. nih.gov
Drug-like Properties : Improving pharmacokinetic characteristics such as solubility, metabolic stability, and the ability to cross the blood-brain barrier (or be excluded from it, for peripherally-restricted drugs). nih.gov
Q & A
Basic Research Questions
Q. How can CB1/2 agonist 1’s receptor selectivity (CB1R vs. CB2R) be experimentally validated?
- Methodology : Use competitive radioligand binding assays (e.g., [3H]CP55,940 displacement) to determine Ki values for CB1R and CB2R. Validate functional selectivity via [35S]GTPγS binding to measure G-protein activation (CB1R EC50: 56.15 nM, CB2R EC50: 11.63 nM) . Confirm specificity using CB1- or CB2-knockout cell lines to rule off-target effects.
Q. What experimental models are appropriate to assess this compound’s blood-brain barrier (BBB) permeability?
- Methodology :
- In vitro: Use Madin-Darby Canine Kidney (MDCK-MDR1) monolayers to measure permeability coefficients (Papp) and efflux ratios .
- In vivo: Administer this compound intravenously in rodents, collect plasma and brain homogenates at timed intervals, and quantify compound levels via LC-MS/MS. Calculate brain-to-plasma ratios to confirm BBB penetration .
Q. How does this compound modulate glutamate release and microglial activation in neuroinflammatory models?
- Methodology :
- Glutamate release: Use acute brain slices or synaptosomal preparations treated with depolarizing agents (e.g., KCl). Measure extracellular glutamate via microdialysis coupled with HPLC .
- Microglial activation: Treat primary microglia with LPS and quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Confirm reduced activation using flow cytometry for CD11b/CD45 markers .
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor coupling mechanisms (e.g., Gαi vs. Gαs pathways) be resolved?
- Methodology : Perform immunoprecipitation of [35S]GTPγS-labeled Gα subunits in CB1/2-transfected cells. Compare agonist-induced coupling efficiency via densitometric analysis of Western blots. Use cAMP accumulation assays to distinguish inhibitory (Gαi) vs. stimulatory (Gαs) pathways under forskolin stimulation .
Q. What experimental designs address this compound’s functional selectivity (biased agonism) at CB1R vs. CB2R?
- Methodology : Compare β-arrestin recruitment (e.g., Tango assay) with G-protein activation ([35S]GTPγS binding). Calculate bias factors using the Black-Leff operational model to quantify ligand preference for specific signaling pathways .
Q. How do chronic dosing regimens of this compound affect receptor desensitization in neurodegenerative models?
- Methodology : Administer this compound daily in a rodent model of multiple sclerosis (e.g., experimental autoimmune encephalomyelitis). Quantify receptor density via [3H]SR141716A (CB1) and [3H]SR144528 (CB2) autoradiography. Correlate with behavioral outcomes (e.g., rotarod performance) .
Q. What statistical approaches reconcile discrepancies between in vitro potency (EC50) and in vivo efficacy for this compound?
- Methodology : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability, tissue distribution, and metabolite activity. Use nonlinear regression (GraphPad Prism) to compare in vitro EC50 with in vivo ED50 in analgesia models (e.g., tail-flick test) .
Data Contradiction Analysis
Q. How can researchers resolve inconsistencies in this compound’s anti-inflammatory effects across different microglial activation models?
- Analysis Framework :
- Compare LPS-induced vs. IFN-γ-induced activation models, as LPS primarily activates TLR4/NF-κB, while IFN-γ drives STAT1. Use transcriptomics (RNA-seq) to identify pathway-specific modulation by this compound.
- Validate findings in human iPSC-derived microglia to assess translational relevance .
Q. Why might this compound exhibit differential effects in acute vs. chronic pain models?
- Hypothesis Testing :
- In acute models (e.g., formalin test), this compound may inhibit glutamate release presynaptically.
- In chronic models (e.g., neuropathic pain), prolonged CB2 activation may downregulate microglial IL-1β via NLRP3 inflammasome modulation.
- Use conditional CB1/2 knockout mice to isolate receptor-specific contributions .
Methodological Best Practices
- Dose-Response Validation : Include full concentration ranges (e.g., 1 nM–10 µM) to confirm linearity and avoid ceiling effects .
- Control for Inverse Agonism : Use CB2 inverse agonists (e.g., SR144528) as comparators in cAMP assays to distinguish neutral antagonism from inverse agonism .
- Ethical Replication : Adhere to ARRIVE guidelines for in vivo studies, including randomization, blinding, and power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
